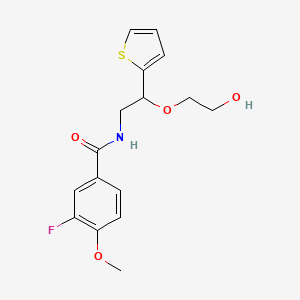

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue is achieved through a two-step process starting from 2-(pentafluorophenyl)benzazoles . Similarly, N-ethoxycarbonylpyrene and perylene thioamides are used as building blocks to create a variety of fluorescent dyes, suggesting that complex fluorophores can be synthesized from simpler thioamide components . These methods may provide insights into the potential synthesis routes for the compound .

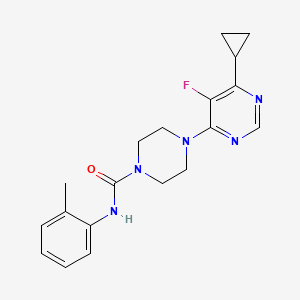

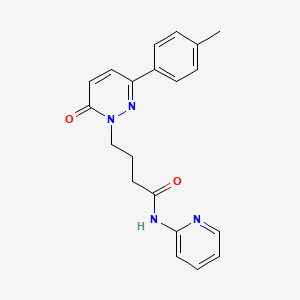

Molecular Structure Analysis

The molecular structure of the compound likely includes a benzamide moiety, a methoxy group, and a thiophenyl group, as inferred from the name. The presence of these groups can confer specific electronic and photophysical properties, such as fluorescence and solvatochromism, as observed in the related compounds .

Chemical Reactions Analysis

The related compounds exhibit interesting chemical behaviors, such as fluorescence enhancement under basic conditions and sensitivity to pH changes, particularly around pH 7-8 . Additionally, the presence of thioamide groups in the synthesis of fluorescent dyes suggests that the compound may also participate in reactions that lead to the formation of excited states, such as excited state proton transfer (ESPT) and intramolecular charge transfer (ICT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds discussed in the papers. For example, the fluorophores derived from benzoxazole and benzothiazole show high sensitivity to pH and selectivity for metal cations . The fluorescent dyes synthesized from pyrene and perylene thioamides display a wide range of fluorescence emission, from 412 to 672 nm, and exhibit solvatochromism, which indicates a dependency of their emission properties on the solvent environment . These properties are relevant for the application of such compounds in sensing and imaging technologies.

Scientific Research Applications

Occurrence and Behavior in Aquatic Environments

Research on parabens, compounds similar in use as preservatives like the benzamide derivatives, indicates their widespread presence in aquatic environments due to their use in consumer products. Despite wastewater treatments, these compounds persist in low concentrations in effluents and are ubiquitous in surface water and sediments. Their presence and behavior in aquatic systems reflect the environmental footprint of chemically stable and bioactive compounds used in various applications (Haman et al., 2015).

Synthesis and Chemical Properties

A practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory materials, demonstrates the relevance of fluoro-containing compounds in pharmaceutical synthesis. The study underscores the challenges and advancements in synthesizing such compounds efficiently and safely (Qiu et al., 2009).

Antioxidant Activity

Investigations into the antioxidant activity of various compounds, including those with hydroxyl and methoxy groups, are crucial for understanding their potential therapeutic applications. Such studies contribute to the broader field of antioxidant research, which has implications for food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Applications in Molecular Imaging

The use of fluorophores in molecular imaging, especially for cancer diagnosis, underscores the significance of fluorine-containing compounds in developing diagnostic tools. These compounds' properties, such as their stability and fluorescence, make them valuable for real-time cancer detection, although their toxicity needs careful consideration (Alford et al., 2009).

Environmental and Toxicological Considerations

Research on the environmental impact and toxicological profiles of fluoropolymers, a class of per- and polyfluoroalkyl substances (PFAS), reveals the complexity of assessing such compounds' safety and ecological footprint. While fluoropolymers are distinguished by their stability and non-bioaccumulative nature, the broader class of PFAS has raised environmental and health concerns, necessitating a nuanced understanding of different compounds' behaviors and impacts (Henry et al., 2018).

properties

IUPAC Name |

3-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S/c1-21-13-5-4-11(9-12(13)17)16(20)18-10-14(22-7-6-19)15-3-2-8-23-15/h2-5,8-9,14,19H,6-7,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTPXMJUAIMHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)OCCO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)

![9-cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2531554.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2531555.png)

![N-(Cyclobutylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2531556.png)